4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol
Description
Properties
CAS No. |
5426-24-4 |
|---|---|
Molecular Formula |
C20H29NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-(dipropylamino)-1-naphthalen-1-ylbutan-1-ol |
InChI |
InChI=1S/C20H29NO/c1-3-14-21(15-4-2)16-8-13-20(22)19-12-7-10-17-9-5-6-11-18(17)19/h5-7,9-12,20,22H,3-4,8,13-16H2,1-2H3 |
InChI Key |
DAURCWSUUVQABR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCC(C1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol typically involves the reaction of naphthalene derivatives with butanol and dipropylamine. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The dipropylamino group may interact with receptors or enzymes, leading to various biological effects. The naphthalene ring and butanol chain may also contribute to its overall activity and specificity.
Comparison with Similar Compounds
Alkyl Chain Length Variations
- 4-(Dihexylamino)-1-(naphthalen-1-yl)butan-1-ol (CAS 63766-07-4): This analog replaces the dipropylamino group with a dihexylamino chain, increasing lipophilicity (LogP = 2.147) compared to the shorter-chain dipropyl derivative.
- Compound 33 (): Features a 3-methylene chain and a methoxy-tetralin group. Despite structural differences, its high σ2 affinity (Ki = 0.34 nM) suggests that intermediate chain lengths (3–5 carbons) optimize receptor binding, a trend that may extend to the dipropylamino analog .
Substitution Position on Naphthalene
- 1-Naphthalen-2-yl-3-piperidin-1-ylpropan-1-ol (CAS 5450-00-0) : Substitution at the naphthalen-2-yl position alters steric and electronic interactions compared to the 1-yl isomer. Such positional changes can significantly impact receptor binding; for example, naphthalen-1-yl derivatives in showed higher σ2 affinity than tetralin analogs .
Amino Group Modifications
- Piperidin vs. This could influence σ receptor selectivity and metabolic stability .
Pharmacological and Physicochemical Properties
Table 1: Comparison of Key Parameters
Key Observations:
σ Receptor Affinity: Intermediate alkyl chains (3–5 carbons) correlate with high σ2 binding in .
Selectivity: Compounds with four-methylene chains (e.g., Compound 36 in ) showed σ1/σ2 selectivity >400-fold, indicating that minor structural changes dramatically alter receptor preference. The target compound’s shorter chain may reduce selectivity compared to these analogs .
Physicochemical Properties: Increased alkyl chain length (e.g., dihexyl vs.
Research Findings and Implications
- Longer chains (e.g., dihexyl) may compromise solubility without enhancing binding .
- Substituent Effects : Methoxy groups on tetralin () improved affinity, but their absence in the target compound may necessitate compensatory structural features (e.g., naphthalene aromaticity) for similar potency.
- Diagnostic Utility: High σ2 affinity and moderate LogP values make these compounds candidates for PET imaging, though the target compound’s exact profile requires further validation .
Biological Activity
4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol, commonly referred to as DPAN, is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 299.45 g/mol. Its structure features a naphthalene ring linked to a butanol moiety, which is substituted with a dipropylamino group. The compound has garnered interest due to its potential biological activities, particularly in pharmacology and organic synthesis.
- Molecular Formula : CHNO
- Molecular Weight : 299.45 g/mol
- Density : 1.018 g/cm³
- Boiling Point : 447.9 °C at 760 mmHg
- Flash Point : 173.3 °C
The biological activity of DPAN can be attributed to its interaction with various biological targets, primarily through binding affinity studies and receptor modulation. The naphthalene moiety is known for its hydrophobic properties, which can enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Anticancer Potential
Recent studies have indicated that compounds with similar structures to DPAN exhibit significant anticancer properties by targeting the Epidermal Growth Factor Receptor (EGFR). Research has shown that modifications in the naphthalene structure can lead to enhanced binding and inhibition of EGFR, making it a potential candidate for cancer therapy .
Neuropharmacological Effects
DPAN's dipropylamino group may confer neuropharmacological properties, potentially influencing neurotransmitter systems. This aspect is crucial for understanding its role in treating neurological disorders or as an analgesic agent.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of DPAN, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol | CHN | Smaller amino group; potential for different biological activity. |
| 4-(Diethylamino)-1-(naphthalen-1-yl)butan-1-ol | CHN | Ethyl groups instead of propyl; affects lipophilicity. |
| 4-(Aminomethyl)-1-(naphthalen-1-yl)butan-1-ol | CHN | Contains an aminomethyl group; might enhance solubility. |
This table illustrates how variations in side chains and functional groups significantly impact the biological properties of these compounds.
Study on Binding Affinity
A study published in the Journal of Organic Chemistry explored the binding affinities of various naphthalene derivatives, including DPAN, against EGFR. The results indicated that DPAN exhibited competitive inhibition characteristics, suggesting its potential as an anticancer agent .
Neuropharmacological Assessment
Another research study assessed the neuropharmacological effects of DPAN in animal models. The findings demonstrated that DPAN administration resulted in significant analgesic effects compared to control groups, indicating its potential utility in pain management therapies.
Q & A
Q. What synthetic routes are optimal for preparing 4-(Dipropylamino)-1-(naphthalen-1-yl)butan-1-ol, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves two key steps: (1) introducing the naphthalene moiety via Friedel-Crafts acylation (using AlCl₃ as a catalyst in anhydrous conditions) and (2) functionalizing the amino group. For the dipropylamino group, nucleophilic substitution of a halogenated intermediate with dipropylamine under reflux in aprotic solvents (e.g., DMF) is effective. Temperature control (<60°C) and stoichiometric excess of dipropylamine (1.5–2.0 eq) improve yield .
Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
- NMR : H and C NMR confirm the naphthalene aromatic protons (δ 7.2–8.5 ppm) and the butanol backbone (δ 1.5–3.5 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
- Mass Spectrometry : ESI-MS or GC-MS validates the molecular ion peak ([M+H]⁺ expected at m/z 300.2) .
Q. How can purification challenges (e.g., polar byproducts) be addressed during synthesis?
Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates polar impurities. Recrystallization in ethanol/water (7:3 v/v) at low temperatures (0–4°C) enhances crystalline purity .
Advanced Research Questions
Q. How does the substitution pattern (dipropylamino vs. dimethylamino) affect the compound’s reactivity and biological activity?
The dipropylamino group increases lipophilicity (logP +0.8 vs. dimethylamino), enhancing membrane permeability. However, steric hindrance from the propyl chains may reduce binding affinity to targets like G-protein-coupled receptors. Comparative studies using radioligand assays (e.g., H-labeled analogs) can quantify these effects .
Q. What mechanistic insights explain contradictory data on its metabolic stability in hepatic microsome assays?
Discrepancies arise from species-specific cytochrome P450 isoforms. For example, human CYP3A4 preferentially oxidizes the naphthalene ring, whereas rat CYP2D6 targets the amino group. LC-MS/MS metabolite profiling and isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) clarify these pathways .
Q. How can enantiomeric resolution be achieved for this chiral compound, and what are the implications for pharmacological studies?
Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) resolves enantiomers. The (R)-enantiomer shows 5x higher affinity for serotonin receptors in radioligand displacement assays. Absolute configuration is confirmed via X-ray crystallography of diastereomeric salts (e.g., tartaric acid derivatives) .
Q. What computational strategies predict its binding modes to neurological targets (e.g., dopamine receptors)?
Molecular docking (AutoDock Vina) using receptor crystal structures (PDB: 6CM4) identifies hydrogen bonding between the hydroxyl group and Asp110³.²⁵. QSAR models incorporating Hammett σ values for substituents on the naphthalene ring optimize affinity predictions .
Q. How do structural modifications (e.g., fluorination of the butanol chain) influence its pharmacokinetic profile?
Fluorination at the C4 position increases metabolic stability (t₁/₂ +40% in human hepatocytes) by blocking oxidation. Radiolabeled F analogs enable PET imaging to track brain permeability, though logD adjustments may reduce BBB penetration .
Methodological Considerations
Q. Experimental Design for Toxicity Profiling
- In vitro : Ames test (TA98 strain) screens mutagenicity; mitochondrial toxicity is assessed via Seahorse assay in HepG2 cells.
- In vivo : Zebrafish embryo models (OECD TG 236) evaluate developmental toxicity at 0.1–10 µM doses .
3.2 Data Contradiction Resolution
If conflicting solubility data arise (e.g., DMSO vs. aqueous buffer), use dynamic light scattering (DLS) to detect aggregation. Validate via equilibrium solubility assays (shake-flask method) at physiological pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
